
天蓝色素
描述
Ceruletide, also known as Caerulein, is a decapeptide similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin . It exerts stimulatory effects on the gastric, biliary, and pancreatic secretion, as well as on certain smooth muscles .
Synthesis Analysis
The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Ceruletide is a decapeptide, originating from the skin of a tropical frog, and is many times more potent than cholecystokinin (CCK) in a number of assays .Molecular Structure Analysis
Ceruletide is a decapeptide comprising 5-oxoprolyl, glutamyl, aspartyl, O-sulfotyrosyl, threonyl, glycyl, tryptopyl, methionyl, aspartyl and phenylalaninamide residues in sequence .Chemical Reactions Analysis
Many of the Ceruletide effects on both smooth muscle and secretion are mediated by peripheral mechanisms of action . Subcutaneously administered Ceruletide led to behavioral changes, catalepsy, ptosis, and reduction of locomotor activity (sedation), suggesting a central mechanism of action .Physical And Chemical Properties Analysis
Ceruletide has a molecular weight of 1352.4 g/mol and a chemical formula of C58H73N13O21S2 .科学研究应用
Pancreatic Inflammation and Cancer Research
Caerulein is utilized in the study of pancreatic diseases, including inflammation and cancer. Researchers have used caerulein to induce acute pancreatitis in mice to study the role of the Euchromatic Histone Methyl Transferase Protein 2 (EHMT2) in pancreatic epithelial cells. This research helps in understanding the transcriptional landscape and inflammatory response of the pancreas, which is crucial for developing treatments for pancreatic disorders .
Gastrointestinal Motility Studies
The compound has been studied for its effects on gastric motility. In experiments with urethane-anesthetized rats, caerulein administration showed an inhibitory effect on gastric motility, although it sometimes caused an excitatory or biphasic effect . This research is significant for understanding and treating disorders related to gastrointestinal motility.
Modulation of Intestinal Barrier Function
In the context of hyperlipidemia-induced acute pancreatitis, caerulein has been used to investigate the protective effects of kidney bean resistant starch on the intestinal barrier. The research focuses on the mRNA expression levels of tight junction proteins and antibacterial peptides, which are crucial for maintaining the integrity of the intestinal barrier .
Pharmacological Modulation of Inflammatory Reactions
Caerulein’s role in modulating inflammatory reactions is a subject of ongoing research. It is used to induce inflammation in experimental models, which allows scientists to study the pharmacological modulation of inflammatory pathways. This has implications for the development of anti-inflammatory drugs .
Epigenomics and Epigenetics
The peptide’s application extends to the field of epigenomics and epigenetics, where it is used to study the impact of genetic modifications on organ maturation and homeostasis. By inducing pancreatitis with caerulein, researchers can observe changes in gene expression networks related to injury, inflammation, and repair .
Dietary Supplements and Metabolic Health
Caerulein is also relevant in the study of dietary supplements and their impact on metabolic health. Research involving caerulein-induced models of hyperlipidemia acute pancreatitis helps in understanding how dietary factors like resistant starch can influence lipid metabolism and inflammatory cytokines .
作用机制
Target of Action
Caerulein, also known as Ceruletide, is a specific decapeptide that is similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin . It primarily targets cholecystokinin receptors in the gastrointestinal system . These receptors play a crucial role in stimulating the digestion of fat and protein .
Mode of Action
Caerulein interacts with its targets by binding to cholecystokinin receptors, activating them and causing downstream effects . Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively . It also acts as a hunger suppressant .
Biochemical Pathways
Caerulein affects several biochemical pathways. It stimulates the secretion of enzymes such as lipase, amylase, trypsin, and chymotrypsin . These pancreatic enzymes catalyze the digestion of fat and protein . Additionally, Caerulein has been found to regulate the TLR4/NF-κB signaling pathway, which plays a role in inflammation and immune responses .
Pharmacokinetics
It is known that caerulein is used in the treatment of paralytic ileus and as a diagnostic aid in pancreatic malfunction . More research is needed to fully understand the ADME properties of Caerulein and their impact on its bioavailability.
Result of Action
The action of Caerulein leads to several molecular and cellular effects. It stimulates gastric, biliary, and pancreatic secretion, and exerts stimulatory actions on certain smooth muscles . In addition, it has been found to regulate cell injury in human pancreatic cells at least in part via the TLR4/NF-κB signaling pathway .
Action Environment
The action, efficacy, and stability of Caerulein can be influenced by various environmental factors. For instance, the dose of Caerulein administered can affect the structural and biochemical changes in the pancreas . More research is needed to fully understand how different environmental factors influence the action of Caerulein.
未来方向
属性
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALAIOMGQZKOW-HYAOXDFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N13O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040434 | |
| Record name | Caerulein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them. | |
| Record name | Ceruletide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ceruletide | |
CAS RN |
17650-98-5 | |
| Record name | Ceruletide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceruletide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Caerulein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERULETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceruletide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



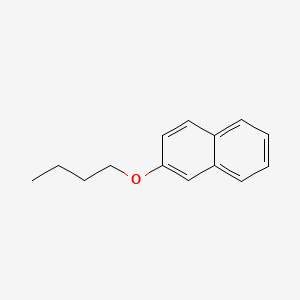
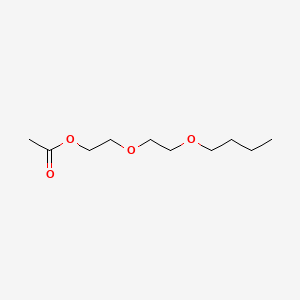
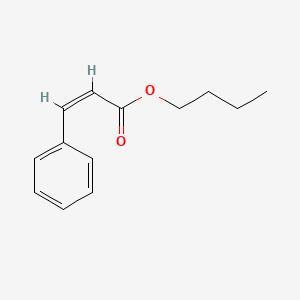
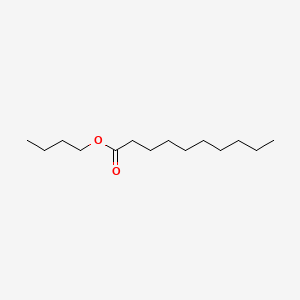


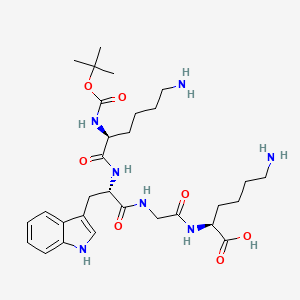
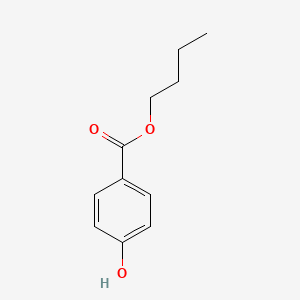
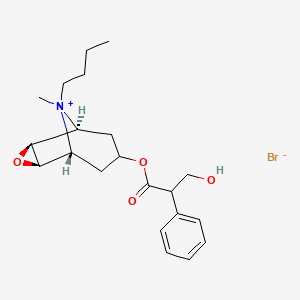

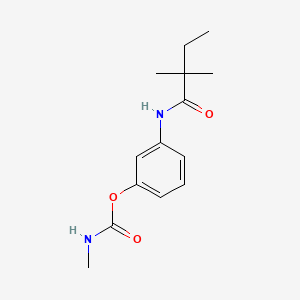

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
